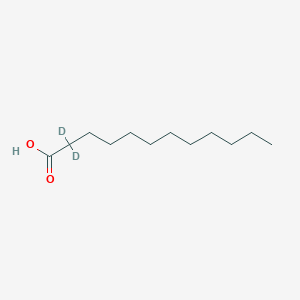
3-氯苯甲脒盐酸盐
描述
3-Chlorobenzamidine hydrochloride is an organic compound with the chemical formula C7H7ClN2·HCl. It is a benzamidine derivative known for its enzyme inhibitory properties, particularly against enzymes such as acetylcholinesterase and phosphodiesterase . This compound is utilized in various scientific research fields due to its ability to bind to enzyme active sites, thereby blocking substrate access.
科学研究应用
3-Chlorobenzamidine hydrochloride is widely used in scientific research due to its enzyme inhibitory properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Industry: It is used in the development of pharmaceuticals and as a component in various biochemical assays.
作用机制
Target of Action
3-Chlorobenzamidine hydrochloride, a derivative of benzamidine, primarily targets proteases such as trypsin and kallikrein . These enzymes play crucial roles in various biological processes, including digestion and blood clotting .
Mode of Action
The interaction of 3-Chlorobenzamidine hydrochloride with its targets involves the formation of a reversible complex, where the compound binds to the active site of the enzyme, inhibiting its function . This interaction results in the modulation of the enzyme’s activity, leading to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
The inhibition of proteases like trypsin and kallikrein by 3-Chlorobenzamidine hydrochloride affects several biochemical pathways. For instance, the inhibition of trypsin can impact the digestion process, while the inhibition of kallikrein can affect the blood clotting process . The downstream effects of these alterations can lead to changes in physiological responses.
Pharmacokinetics
Like other small molecules, it is expected to be absorbed in the body, distributed to the site of action, metabolized, and eventually excreted . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 3-Chlorobenzamidine hydrochloride’s action primarily involve the inhibition of protease activity. This can lead to a decrease in the digestion of proteins (in the case of trypsin inhibition) or a change in blood clotting (in the case of kallikrein inhibition) .
Action Environment
The action, efficacy, and stability of 3-Chlorobenzamidine hydrochloride can be influenced by various environmental factors. For instance, factors such as pH and temperature can impact the compound’s stability and its interaction with target enzymes. Additionally, the presence of other molecules can either facilitate or hinder the compound’s access to its targets .
准备方法
The synthesis of 3-Chlorobenzamidine hydrochloride typically involves the condensation of 3-chlorobenzonitrile with ammonia or an amine under controlled conditions. One common method includes the reaction of 3-chlorobenzonitrile with ammonium chloride in the presence of a reducing agent like lithium aluminum hydride (LiAlH4) to yield 3-chlorobenzamidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.
化学反应分析
3-Chlorobenzamidine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amidine group can be oxidized or reduced under specific conditions, altering its chemical properties.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
3-Chlorobenzamidine hydrochloride is unique among benzamidine derivatives due to its specific inhibitory effects on certain enzymes. Similar compounds include:
Benzamidine: A simpler derivative that also inhibits serine proteases but lacks the chlorine substitution.
4-Chlorobenzamidine: Another chlorinated derivative with similar enzyme inhibitory properties but different reactivity due to the position of the chlorine atom.
Naphamostat: A synthetic serine protease inhibitor with broader applications in medical research.
The uniqueness of 3-Chlorobenzamidine hydrochloride lies in its specific enzyme targets and the resulting physiological effects, making it a valuable compound in various research fields.
属性
IUPAC Name |
3-chlorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDHABCUIIRLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524132 | |
| Record name | 3-Chlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24095-60-1 | |
| Record name | 3-Chlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzene-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590353.png)
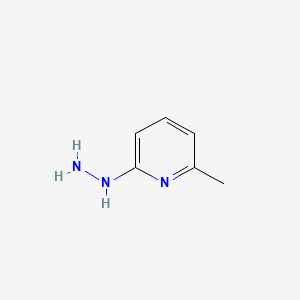
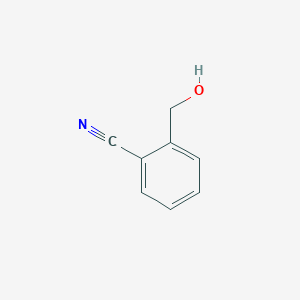


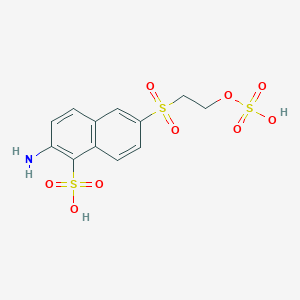
![5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B1590364.png)

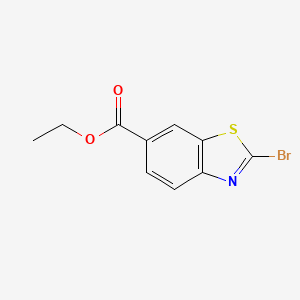


![Imidazo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1590373.png)
